molecular formula C26H13Cl13N2O6S2 B3343690 Eulan WA new CAS No. 55069-01-7

Eulan WA new

Cat. No. B3343690
CAS RN: 55069-01-7
M. Wt: 974.4 g/mol
InChI Key: SXKYLRJSUXQOSU-UHFFFAOYSA-N
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Description

“Eulan WA new” is a technical mixture with the CAS Number 55069-01-7 . It is used in research and has applications in pharmaceutical testing .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical processes. A study discusses the chromatography of the active ingredients of this compound (a mixture of chlorinated arylsulphonamides) and impurities (chloroanilides) in the context of the three chromatographic processes applied in the extraction, cleanup, and analysis of these materials in natural water .


Molecular Structure Analysis

The molecular formula of “this compound” is C26H13Cl13N2O6S2 . Its molecular weight is 974.41 g/mol . The structure of “this compound” is complex due to the presence of multiple chlorinated arylsulphonamides .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple stages. One study discusses the chromatography of the active ingredients of this compound and their impurities in the context of the three chromatographic processes applied in the extraction, cleanup, and analysis of these materials in natural water .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 974.41 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Mothproofing Wool and Wool Blends

Eulan WA New is widely researched for its applications as a mothproofing agent on wool and wool blends. A method for the identification and determination of this compound, alongside Eulan U33 and Mitin FF High Cone, has been developed. This method involves the separation of the mothproofing agent by solvent extraction from a sodium hydroxide solution of the wool and determination by u.v. spectrophotometry. However, the presence of interfering impurities, while rare, is acknowledged as a potential limitation of this method (George, 2008). Another study critically assessed the accuracy of this u.v. spectrophotometric determination, revealing it may not be sufficiently accurate for determining this compound on wool, despite showing no evidence of bias for Mitin FF High Cone (Wimbush, 2008).

Distribution Between Wool and Nylon

Research into the distribution of insectproofing agents, including this compound, between wool and nylon in blends has been conducted. The active constituents of this compound and Mitin LP showed a higher affinity for nylon than for wool, affecting insect resistance effectiveness. The study detailed the partition coefficients and how various factors, such as application temperature, treatment period, dyebath pH, and the presence of levelling agents and dyes, impact the distribution. Interestingly, this compound adsorbed on nylon contributed little towards controlling insect feeding damage to wool/nylon blends, indicating a need for higher application levels of insectproofing agents for effective protection (Mayfield, 2008).

Mechanism of Action

Target of Action

Eulan WA New is a complex compound with the active ingredient being polychloro-2-(chloromethylsulphonamido) diphenyl ether (PCSD) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the pcsds in this compound are extractively methylated using tetrabutylammonium (tba) ion, which forms ion pairs with sulphonamide at ph 10–12 . This ion pair is subsequently back-extracted into the organic phase and methylated using methyl iodide . The detailed interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s active ingredients are involved in a series of reactions involving extractive methylation . The downstream effects of these reactions on other biochemical pathways require further investigation.

Pharmacokinetics

It is known that the compound’s active ingredients are extractively methylated, suggesting that they undergo some form of metabolic transformation . The impact of these ADME properties on the bioavailability of this compound is a subject of ongoing research.

Result of Action

It is known that the compound is used as a mothproofing agent , suggesting that it may have insecticidal or repellent effects

Action Environment

It is known that the extraction of this compound from water using dc-200 coated polyurethane foam plugs is ph-dependent , suggesting that the compound’s action may be influenced by the pH of the environment

properties

IUPAC Name

1-chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide;1-chloro-N-[3,4,5-trichloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl7NO3S.C13H7Cl6NO3S/c14-4-25(22,23)21-12-10(19)8(17)9(18)11(20)13(12)24-7-2-1-5(15)3-6(7)16;14-5-24(21,22)20-9-4-8(17)11(18)12(19)13(9)23-10-2-1-6(15)3-7(10)16/h1-3,21H,4H2;1-4,20H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKYLRJSUXQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2NS(=O)(=O)CCl)Cl)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)NS(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H13Cl13N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035052
Record name Eulan WA New
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55069-01-7
Record name Eulan WA new
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055069017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eulan WA New
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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